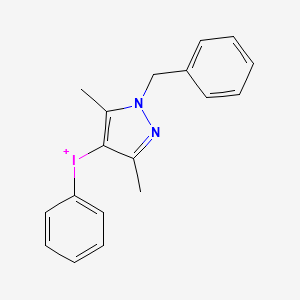
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of a benzofuran derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate exerts its effects depends on its interaction with molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biochemical pathways. The isopropyl group may also play a role in modulating the compound’s hydrophobicity and overall molecular interactions.
類似化合物との比較
Similar Compounds
Ethyl 5-chloro-2-isopropylbenzofuran-3-carboxylate: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
Ethyl 7-bromo-2-isopropylbenzofuran-3-carboxylate: Lacks the chlorine atom, affecting its overall properties.
Ethyl 7-bromo-5-chloro-2-methylbenzofuran-3-carboxylate: Contains a methyl group instead of an isopropyl group, altering its steric and electronic characteristics.
Uniqueness
Ethyl 7-bromo-5-chloro-2-isopropylbenzofuran-3-carboxylate is unique due to the specific combination of bromine, chlorine, and isopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14BrClO3 |
|---|---|
分子量 |
345.61 g/mol |
IUPAC名 |
ethyl 7-bromo-5-chloro-2-propan-2-yl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C14H14BrClO3/c1-4-18-14(17)11-9-5-8(16)6-10(15)13(9)19-12(11)7(2)3/h5-7H,4H2,1-3H3 |
InChIキー |
GQUZYUUKCRNDPL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2Br)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


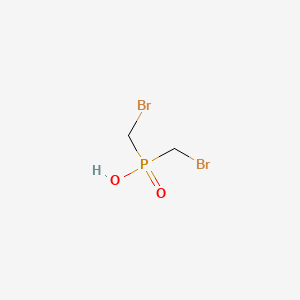
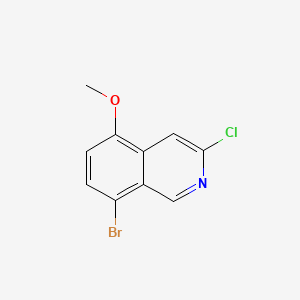

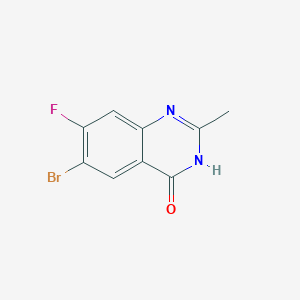
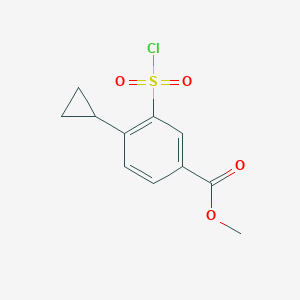
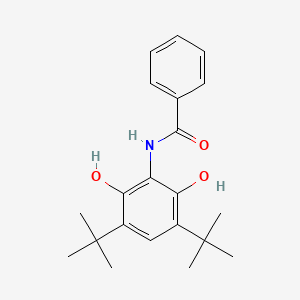
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)



![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)
